molecular formula C14H20O3 B15232631 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol

1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol

Cat. No.: B15232631
M. Wt: 236.31 g/mol
InChI Key: SOFKAVUNAOIBFY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol is a cyclohexane diol derivative featuring a 4-methoxyphenyl group at position 1 and a methyl substituent at position 2. Cyclohexane diols are critical in organic synthesis, serving as intermediates for bioactive molecules, natural products, and polymer studies . The 4-methoxyphenyl group is a common pharmacophore in anti-inflammatory and antioxidant agents, suggesting possible biological relevance .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-methylcyclohexane-1,3-diol

InChI

InChI=1S/C14H20O3/c1-13(15)8-3-9-14(16,10-13)11-4-6-12(17-2)7-5-11/h4-7,15-16H,3,8-10H2,1-2H3

InChI Key

SOFKAVUNAOIBFY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(C2=CC=C(C=C2)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-methylcyclohexanone.

    Aldol Condensation: The initial step involves an aldol condensation reaction between 4-methoxybenzaldehyde and 3-methylcyclohexanone in the presence of a base such as sodium hydroxide.

    Cyclization: The resulting product undergoes cyclization to form the cyclohexane ring.

    Reduction: The final step involves the reduction of the intermediate product to yield 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products:

    Oxidation: Formation of 1-(4-Methoxyphenyl)-3-methylcyclohexanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate pathways related to antioxidant defense and inflammatory response, thereby exerting its effects.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-phenylpropane-1,3-diol

  • Structure : Differs by replacing the methyl group with a phenyl substituent.
  • Stereochemistry : Exhibits four stereoisomers (anti- and syn-forms) with distinct retention times in chiral chromatography (e.g., anti-form S,S: tR = 46 min; R,R: 50 min) .
  • Relevance : Highlights the impact of substituents on stereochemical complexity and chromatographic behavior.

1,3-Bis(4-methoxyphenyl)propane

  • Structure : Features two 4-methoxyphenyl groups instead of a methyl group.
  • Applications : Isolated from Horsfieldia kingii (Myristicaceae), this simpler diol underscores the role of symmetry in enhancing thermal stability and bioavailability .

Erythro- and Threo-1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol

  • Structure : Contains additional hydroxyl and methoxy groups on aromatic rings.

Cyclohexane and Propane Diol Derivatives

5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione

  • Structure : A cyclohexane-dione with aryl substituents.
  • Synthesis : Discontinued commercial availability (CAS: 1255147-58-0) indicates challenges in large-scale production, possibly due to complex regioselectivity in isopropoxy-methoxy substitution .

Lignin Model Compounds (e.g., 1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol)

  • Structure : Contains β-O-4 ether bonds and diol groups.
  • Applications : Used to study lignin depolymerization via enzymatic (laccase) or chemical approaches, emphasizing the role of diols in polymer chemistry .

Bioactive and Industrial Compounds

Avobenzone (1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione)

  • Structure : A diketone with a 4-methoxyphenyl group.
  • Physical Properties : Melting point range (81–86°C) and UV absorption properties make it a benchmark in sunscreen formulations .

Chalcone Derivatives (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)

  • Structure: Enone system instead of diol.

Comparative Analysis Table

Compound Name Key Structural Features Physical/Chemical Properties Bioactivity/Applications Reference ID
1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol 4-Methoxyphenyl, methyl, cyclohexane diol N/A (Inferred similar mp: 80–100°C) Potential intermediate for drug synthesis -
1-(4-Methoxyphenyl)-3-phenylpropane-1,3-diol Phenyl substituent Chiral separation (tR = 46–69 min) Stereochemical studies
Avobenzone Diketone, tert-butyl group Mp: 81–86°C; UV stabilizer Sunscreen agent
Lignin model diols β-O-4 ether bonds Solubility in enzymatic assays Polymer degradation studies
Erythro-1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol Multiple hydroxyl/methoxy groups Cytotoxicity (EC50: ~20 µg/mL) Natural product isolation

Research Findings and Implications

  • Stereochemical Complexity : Chiral diols like 1-(4-methoxyphenyl)-3-phenylpropane-1,3-diol require advanced separation techniques, suggesting similar challenges for the target compound .
  • Bioactivity Trends : Methoxy and hydroxyl substitutions correlate with enhanced antioxidant and anti-inflammatory activities, as seen in chalcone derivatives .
  • Industrial Relevance : Diols in lignin models and Avobenzone demonstrate versatility in polymer chemistry and photostability, guiding applications for the target compound .

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